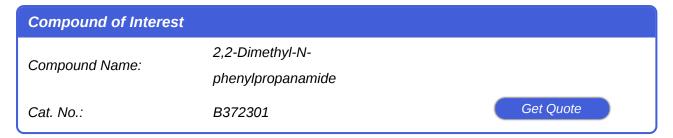


Spectroscopic Profile of 2,2-Dimethyl-N-phenylpropanamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,2-Dimethyl-N-phenylpropanamide** (also known as Pivalanilide), a compound of interest in various chemical and pharmaceutical research contexts. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **2,2-Dimethyl-N-phenylpropanamide** (CAS No: 6625-74-7; Molecular Formula: C₁₁H₁₅NO; Molecular Weight: 177.24 g/mol).[1][2][3]

¹H NMR Data (Predicted)

An experimental ¹H NMR spectrum for **2,2-Dimethyl-N-phenylpropanamide** is not readily available in the public domain. The following table presents a predicted spectrum based on established principles of NMR spectroscopy. It is crucial to note that these are theoretical values and should be confirmed by experimental data.



Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
Phenyl-H (ortho)	~7.5	Doublet	2H
Phenyl-H (meta)	~7.3	Triplet	2H
Phenyl-H (para)	~7.1	Triplet	1H
Amide-H	~7.3 (broad)	Singlet	1H
tert-Butyl-H	~1.3	Singlet	9Н

¹³C NMR Data

The following table outlines the chemical shifts from the ¹³C NMR spectrum of **2,2-Dimethyl-N-phenylpropanamide**.

Carbon Atom	Chemical Shift (δ , ppm)
Carbonyl (C=O)	176.4
Phenyl (C-N)	138.4
Phenyl (ortho)	128.8
Phenyl (para)	124.0
Phenyl (meta)	120.1
Quaternary (C(CH ₃) ₃)	39.6
Methyl (C(CH₃)₃)	27.6

Infrared (IR) Spectroscopy Data

The key absorption bands from the gas-phase IR spectrum of **2,2-Dimethyl-N-phenylpropanamide** are presented below.[2]



Wavenumber (cm ⁻¹)	Functional Group
~3300	N-H Stretch
~3050	Aromatic C-H Stretch
~2970	Aliphatic C-H Stretch
~1690	C=O Stretch (Amide I)
~1600, ~1500	C=C Stretch (Aromatic)
~1530	N-H Bend (Amide II)

Mass Spectrometry (MS) Data

The major fragments observed in the electron ionization (EI) mass spectrum of **2,2-Dimethyl-N-phenylpropanamide** are listed here.

m/z	lon
177	[M]+ (Molecular Ion)
120	[M - C(CH ₃) ₃] ⁺
93	[C ₆ H ₅ NH ₂] ⁺
57	[C(CH ₃) ₃] ⁺

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of 2,2-Dimethyl-N-phenylpropanamide for ¹H
 NMR and 50-100 mg for ¹³C NMR.



- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₀) in a clean, dry vial.
- To ensure a homogeneous solution, gently vortex or sonicate the mixture.
- Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid 2,2-Dimethyl-N-phenylpropanamide sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.



- · Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
 - The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction (Direct Insertion Probe):
 - Load a small amount of the solid 2,2-Dimethyl-N-phenylpropanamide into a capillary tube.
 - Insert the capillary tube into the direct insertion probe.
 - Introduce the probe into the mass spectrometer's ion source.
- Ionization and Analysis (Electron Ionization EI):
 - Heat the probe to volatilize the sample into the gas phase within the ion source.
 - Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
 - Accelerate the resulting ions into the mass analyzer (e.g., quadrupole, time-of-flight).
 - Separate the ions based on their mass-to-charge ratio (m/z).
 - Detect the ions to generate the mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,2-Dimethyl-N-phenylpropanamide**.



Caption: General workflow for spectroscopic analysis of an organic compound.

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